N-(4-BROMOPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE
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Overview
Description
N-(4-BROMOPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group, a fluorine atom, and a piperidinylcarbonyl group attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with a boronic acid derivative of the quinoline core in the presence of a palladium catalyst.
Piperidinylcarbonyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromophenyl group.
Scientific Research Applications
N-(4-BROMOPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine
- N-(3,5-dimethylphenyl)-2-(piperidin-1-ylcarbonyl)quinolin-4-amine
Uniqueness
N-(4-BROMOPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE is unique due to the presence of the bromophenyl group and the specific positioning of the fluorine atom, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(4-bromoanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFN3O/c22-14-4-7-16(8-5-14)25-20-17-12-15(23)6-9-19(17)24-13-18(20)21(27)26-10-2-1-3-11-26/h4-9,12-13H,1-3,10-11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUDDSQTDBBCQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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